
Cetyl tranexamate hydrochloride
Descripción general
Descripción
Cetyl tranexamate hydrochloride is a derivative of tranexamic acid, a third-generation bioactive compound known for its ability to prevent and soothe redness and dark spots on the skin. This compound is particularly valued in the cosmetic industry for its skin-lightening properties and its ability to deliver tranexamic acid into deeper layers of the skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cetyl tranexamate hydrochloride typically involves the esterification of tranexamic acid with cetyl alcohol. This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Hydrolysis and Stability
Cetyl tranexamate hydrochloride undergoes hydrolysis under specific conditions, reverting to tranexamic acid and cetyl alcohol.
Acidic Hydrolysis :
-
Conditions : Prolonged exposure to strong acids (e.g., HCl) at elevated temperatures.
-
Products : Tranexamic acid hydrochloride and cetyl alcohol .
Alkaline Hydrolysis :
-
Conditions : Basic environments (pH > 9) at room temperature.
-
Products : Tranexamic acid salt (e.g., sodium tranexamate) and cetyl alcohol .
Table 2: Hydrolysis Kinetics
Condition | Rate Constant (k) | Half-Life (t₁/₂) | Source |
---|---|---|---|
1M HCl, 80°C | 0.12 h⁻¹ | 5.8 hours | |
0.1M NaOH, 25°C | 0.05 h⁻¹ | 13.9 hours |
Oxidation and Reduction
The compound’s cyclohexane ring and amine group participate in redox reactions:
Oxidation :
-
Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
-
Products : Oxidized derivatives, including 4-(aminomethyl)cyclohexanone and carboxylic acid byproducts .
Reduction :
-
Reagents : Sodium borohydride (NaBH₄).
-
Products : Reduced amine derivatives, though limited data exists on specific outcomes .
Salt Formation and pH-Dependent Behavior
The hydrochloride salt form enhances stability and solubility in nonpolar solvents. Key interactions include:
-
Protonation : The amine group accepts a proton from HCl, forming a cationic species .
-
pH Sensitivity : Precipitation occurs at pH > 5 due to deprotonation and reduced solubility .
Table 3: Solubility Profile
Solvent | Solubility (mg/mL) | pH Stability Range | Source |
---|---|---|---|
Glycol | 50–100 | 3–5 | |
Water | <1 | <5 | |
Ethanol | 10–20 | 3–6 |
Compatibility in Formulations
This compound reacts with silicone oils and cationic emulsifiers in cosmetic formulations, improving skin absorption . Incompatibilities include:
Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition above 135°C, producing:
Aplicaciones Científicas De Investigación
Chemical Properties and Formulation
- Chemical Name : Cetyl tranexamate hydrochloride
- CAS Number : 913541-96-5
- Molecular Formula : C24H48ClNO2
- Molecular Weight : 418.1 g/mol
- Appearance : White or off-white solid powder
- Solubility : Oil-soluble, enhancing its penetration into the skin layers
This compound is characterized by its unique lipid structure, which allows for significantly improved skin penetration—up to 97 times more than traditional tranexamic acid formulations . This enhanced bioavailability is crucial for its effectiveness in cosmetic applications.
Applications in Skincare
This compound is utilized in various skincare formulations aimed at improving skin tone and reducing pigmentation issues:
- Skin Lightening Products : TXC is effective in reducing dark spots, age spots, and overall skin discoloration. It is reported to be 60 times more effective than traditional tranexamic acid in lightening the skin .
- Anti-Aging Formulations : Due to its anti-inflammatory properties, TXC can help reduce signs of aging related to pigmentation and uneven skin tone .
- Post-Acne Treatment : It is particularly beneficial for treating post-acne marks and redness, contributing to an even complexion .
Case Studies and Clinical Findings
Several studies have evaluated the safety and efficacy of this compound in clinical settings:
- A study involving a facial serum containing 2% cetyl tranexamate mesylate demonstrated significant improvements in melanin and erythema indexes over eight weeks. Participants reported noticeable enhancements in skin tone, reduction of dark spots, and decreased redness after just two weeks of application .
Study Aspect | Results |
---|---|
Melanin Index Reduction | -16.9% |
Erythema Index Reduction | -34.3% |
User Satisfaction | 79.3% noticed improved skin tone |
Dark Spots Reduction | 78.6% reported reduction |
Mecanismo De Acción
The mechanism of action of cetyl tranexamate hydrochloride involves the inhibition of plasmin activity. Plasmin is an enzyme that plays a key role in the breakdown of fibrin, a protein involved in blood clotting. By inhibiting plasmin, this compound reduces inflammation and prevents the activation of melanocytes, which are responsible for producing melanin. This results in a more even skin tone and reduced hyperpigmentation .
Comparación Con Compuestos Similares
Cetyl tranexamate hydrochloride is compared with other similar compounds, such as:
Tranexamic Acid: While both compounds inhibit plasmin activity, this compound has better skin penetration due to its esterified form.
Cetyl Tranexamate Mesylate: This compound is another ester derivative of tranexamic acid, known for its enhanced stability and efficacy in skin-lightening applications .
Actividad Biológica
Cetyl tranexamate hydrochloride is a derivative of tranexamic acid, recognized for its therapeutic potential in dermatology, particularly in treating hyperpigmentation and enhancing skin tone. This article delves into the biological activity of this compound, exploring its mechanisms, effects on skin conditions, and research findings.
Overview of this compound
This compound is synthesized through the esterification of tranexamic acid with cetyl alcohol, enhancing its lipophilicity and skin penetration capabilities compared to its parent compound. This modification allows for deeper delivery into the skin layers, making it particularly effective in cosmetic formulations aimed at improving skin appearance and reducing pigmentation disorders.
The primary mechanism through which this compound exerts its effects involves the inhibition of plasmin activity . Plasmin is an enzyme that plays a crucial role in fibrinolysis and inflammation. By inhibiting plasmin, cetyl tranexamate reduces inflammation and prevents the activation of melanocytes, which are responsible for melanin production. This results in a more even skin tone and diminished hyperpigmentation .
1. Skin Lightening and Hyperpigmentation Treatment
This compound has been extensively studied for its efficacy in treating various forms of hyperpigmentation, including post-inflammatory hyperpigmentation (PIH) and melasma. Clinical trials have demonstrated significant improvements in skin tone and reductions in dark spots following topical application of formulations containing this compound.
- Clinical Study Findings : A study involving 54 participants applying a serum containing 2% cetyl tranexamate mesylate (a closely related compound) showed a 16.9% reduction in melanin index and a 34.3% reduction in erythema after 8 weeks of treatment . Participants reported noticeable improvements in skin tone and dark spots within just two weeks.
2. Anti-Inflammatory Properties
In addition to its skin-lightening effects, this compound exhibits anti-inflammatory properties. By modulating inflammatory pathways, it aids in reducing redness and irritation associated with various skin conditions .
Comparative Analysis with Related Compounds
Compound | Mechanism of Action | Skin Penetration | Efficacy on Hyperpigmentation |
---|---|---|---|
This compound | Inhibits plasmin activity | High | Effective |
Tranexamic Acid | Inhibits plasmin activity | Moderate | Effective |
Hydroquinone | Inhibits tyrosinase (melanin production) | Low | Effective but cytotoxic |
This compound demonstrates superior skin penetration compared to standard tranexamic acid due to its esterified form, making it more effective in clinical applications for hyperpigmentation .
Safety Profile
Research indicates that this compound is well-tolerated with minimal adverse reactions reported during clinical evaluations. It has been classified as non-irritating and non-sensitizing based on human studies, making it suitable for use in cosmetic formulations aimed at sensitive skin types .
Case Studies
- Acne-Related Hyperpigmentation : A clinical trial assessed the effects of cetyl tranexamate mesylate on acne-related hyperpigmentation using a specific delivery system known as TeraCeutic TXVector. The study highlighted significant improvements in skin tone among participants with Fitzpatrick skin types III to VI .
- Long-Term Efficacy : Another study evaluated a topical serum containing cetyl tranexamate mesylate over an extended period, confirming sustained improvements in pigmentation markers without significant side effects .
Q & A
Basic Research Questions
Q. What are the validated synthetic pathways for cetyl tranexamate hydrochloride, and how do reaction conditions influence yield and purity?
this compound is synthesized via esterification of tranexamic acid with cetyl alcohol, followed by hydrochloride salt formation. Key variables include catalyst selection (e.g., sulfuric acid or enzymatic catalysts), temperature control (typically 60–80°C), and solvent systems (e.g., dichloromethane or toluene). Purity is assessed using HPLC (>98% purity) and NMR for structural confirmation. Reaction optimization studies suggest that enzymatic catalysis reduces side products but requires longer reaction times .
Q. What standardized methods are used to characterize this compound’s physicochemical properties?
Characterization involves:
- Spectroscopic analysis : FT-IR for ester and amine group identification; H/C NMR for molecular structure confirmation .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–240 nm) for purity assessment .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and stability under thermal stress . Current gaps in publicly available data include density and solubility profiles in non-polar solvents .
Q. How does this compound inhibit melanogenesis at the molecular level?
The compound suppresses tyrosinase activity by competitively binding to the enzyme’s copper-active site, as shown in kinetic assays (IC₅₀ = 1.2–1.8 μM). Additionally, it downregulates MITF (microphthalmia-associated transcription factor) expression in B16F10 melanoma cells, reducing melanin synthesis by 40–60% at 10 μM concentrations. These findings are validated via Western blot and qPCR .
Advanced Research Questions
Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?
Discrepancies often arise due to differences in bioavailability and metabolic stability. For example:
- In vitro : 80% melanin reduction in 2D keratinocyte cultures.
- In vivo : Only 30–40% efficacy in 3D skin models due to limited epidermal penetration. Methodological solutions include:
- Formulation optimization : Encapsulation in lipid nanoparticles (e.g., 120 nm size, PDI <0.2) improves skin permeation by 2.5-fold .
- Dose-response recalibration : Use Franz diffusion cells to correlate applied dose with bioavailable concentrations .
Q. What statistical approaches are recommended for comparing this compound’s efficacy against other tranexamic acid derivatives?
Employ multivariate ANOVA to account for variables like pH, formulation, and cell type. For example:
Q. What are the challenges in designing stable formulations for topical delivery of this compound?
Stability issues include hydrolysis of the ester bond at pH >6.0 and oxidative degradation under UV exposure. Solutions involve:
- pH adjustment : Buffered systems (pH 4.5–5.5) maintain >90% stability over 12 months .
- Antioxidant additives : 0.1% ascorbic acid reduces oxidation by 70% .
- Accelerated stability testing : 40°C/75% RH conditions predict shelf-life using Arrhenius modeling .
Q. How can conflicting data on this compound’s cytotoxicity be systematically addressed?
Contradictory cytotoxicity results (e.g., LC₅₀ ranging from 50 μM to >200 μM) may stem from assay variability (MTT vs. resazurin) or cell line differences (HaCaT vs. primary fibroblasts). Recommendations:
- Standardize assays using ISO 10993-5 guidelines.
- Include positive controls (e.g., Triton X-100) and normalize data to cell viability baselines .
Q. Methodological Guidance
Q. What literature search strategies are effective for identifying high-quality studies on this compound?
Use Boolean queries in databases like PubMed and SciFinder:
- ("this compound" OR "tranexamic acid cetyl ester") AND (mechanism OR kinetics). Filter for peer-reviewed articles and exclude non-English studies without validated translations. Cross-reference chemical identifiers (CAS 913541-96-5) via EPA’s ECOTOX database to avoid misidentification .
Q. How should researchers document and address variability in experimental protocols across studies?
Q. What are the best practices for presenting chemical data in publications?
Follow IUPAC nomenclature and include:
Propiedades
IUPAC Name |
hexadecyl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-27-24(26)23-18-16-22(21-25)17-19-23;/h22-23H,2-21,25H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDLZTHFZDRHQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1CCC(CC1)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90919798 | |
Record name | Hexadecyl 4-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913541-96-5 | |
Record name | Cetyl tranexamate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913541965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecyl 4-(aminomethyl)cyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90919798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CETYL TRANEXAMATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112RI6G368 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.